An In-depth Technical Guide to 2-((Aryl)thio)benzenamines: Focus on the Vortioxetine Intermediate, 2-((2,4-Dimethylphenyl)thio)aniline
An In-depth Technical Guide to 2-((Aryl)thio)benzenamines: Focus on the Vortioxetine Intermediate, 2-((2,4-Dimethylphenyl)thio)aniline
A Note on Chemical Identification: Initial searches for a specific Chemical Abstracts Service (CAS) number for "2-((4-methylphenyl)thio)benzenamine" did not yield a singular, dedicated entry in prominent chemical databases. This suggests that the compound may be a research chemical with limited commercial availability or is more commonly referred to by other nomenclature. To provide a comprehensive and technically accurate guide for researchers and drug development professionals, this document will focus on the closely related and well-documented analogue, 2-((2,4-Dimethylphenyl)thio)aniline (CAS No. 1019453-85-0). This compound is a critical intermediate in the synthesis of the multimodal antidepressant, Vortioxetine, making it highly relevant to the target audience.[1][2][3]
Introduction
Diaryl thioethers are a significant class of compounds in medicinal chemistry, forming the structural core of numerous biologically active molecules. The strategic placement of a sulfur atom bridging two aromatic rings can profoundly influence a molecule's conformational flexibility, metabolic stability, and interaction with biological targets. This guide provides an in-depth exploration of 2-((2,4-Dimethylphenyl)thio)aniline, a key building block in contemporary pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Vortioxetine, a serotonin modulator and antidepressant.[1][4] Understanding the synthesis, properties, and handling of this intermediate is crucial for chemists and researchers involved in the development of serotonergic drugs and related heterocyclic systems.
Chemical Identity and Physicochemical Properties
2-((2,4-Dimethylphenyl)thio)aniline is an organic compound classified as a diaryl sulfide, featuring a sulfur atom that connects a 2,4-dimethylphenyl group to an aniline moiety.[1] The presence of the amino group and the thioether linkage are key to its chemical reactivity and utility in further synthetic transformations.
| Property | Value | Source(s) |
| IUPAC Name | 2-((2,4-Dimethylphenyl)thio)benzenamine | [5] |
| Synonyms | 2-((2,4-Dimethylphenyl)sulfanyl)aniline, Vortioxetine Impurity 60 | [3][5] |
| CAS Number | 1019453-85-0 | [6][7] |
| Molecular Formula | C₁₄H₁₅NS | [1][8] |
| Molecular Weight | 229.34 g/mol | [1][3] |
| Appearance | White solid to yellow or brown liquid/oil | [8] |
| Melting Point | 80-82 °C | [1][8] |
| Boiling Point | Predicted: 341.3 ± 30.0 °C at 760 mmHg | [1] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [8] |
Synthesis and Mechanistic Insights
The synthesis of 2-((2,4-Dimethylphenyl)thio)aniline is a multi-step process that typically involves a nucleophilic aromatic substitution to form the thioether bond, followed by the reduction of a nitro group to the key aniline functionality.
General Synthetic Pathway
The most common route begins with the S-arylation of 2,4-dimethylthiophenol with a suitable 2-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene).[4][9] This reaction forms the intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. The subsequent step is the reduction of the nitro group to an amine, yielding the final product, 2-((2,4-Dimethylphenyl)thio)aniline.[4][9]
Caption: General Synthetic Workflow.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol outlines the synthesis starting from 2,4-dimethylthiophenol and 1-fluoro-2-nitrobenzene, followed by reduction.
Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane
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Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend a base such as potassium carbonate (K₂CO₃) in a dry polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Thiol Addition: To the stirred suspension, slowly add 2,4-dimethylthiophenol. The base deprotonates the thiol, forming a more nucleophilic thiophenolate. This step is crucial for activating the nucleophile for the subsequent substitution reaction.
-
Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene to the reaction mixture. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, with fluoride being a good leaving group.
-
Reaction and Work-up: Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water to precipitate the crude product. The solid intermediate is then collected by filtration.
Step 2: Reduction to 2-((2,4-Dimethylphenyl)thio)aniline
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Reduction Setup: The crude (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is subjected to reduction. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂ with a palladium catalyst).
-
Reaction: For a tin(II) chloride reduction, the nitro compound is refluxed in ethanol with an excess of SnCl₂ dihydrate.[9] The tin(II) chloride acts as the reducing agent, converting the nitro group to an amino group.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and the pH is adjusted with a base (e.g., potassium carbonate solution) to neutralize the acidic reaction medium and precipitate the product.[9] The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated to yield 2-((2,4-Dimethylphenyl)thio)aniline.[9]
Spectroscopic Characterization
The structural elucidation of 2-((2,4-Dimethylphenyl)thio)aniline is confirmed through various spectroscopic techniques.
| Technique | Key Observations | Source(s) |
| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, two distinct methyl group singlets, and a broad singlet for the amine (NH₂) protons. A representative spectrum in DMSO-d₆ shows methyl peaks around δ 2.24 and 2.28 ppm and a broad amine signal at δ 8.79 ppm. | [4][10] |
| ¹³C NMR | Resonances for the aromatic carbons, with distinct signals for the carbons bearing the methyl, sulfur, and amino substituents. Key peaks in CDCl₃ are observed at δ 19.26, 20.10, and 20.77 ppm for the methyl and other aliphatic carbons. | [10] |
| Mass Spec. (EI) | The molecular ion peak [M+H]⁺ is observed at m/z 230.1, confirming the molecular weight of the compound. | [10] |
Applications in Drug Development
The primary and most significant application of 2-((2,4-Dimethylphenyl)thio)aniline is its use as a key intermediate in the synthesis of Vortioxetine.[1][4]
Role in Vortioxetine Synthesis
Vortioxetine, an antidepressant, is chemically known as 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. The synthesis of this drug involves the formation of the piperazine ring onto the aniline moiety of 2-((2,4-Dimethylphenyl)thio)aniline.[4] This is typically achieved by reacting the aniline intermediate with bis(2-chloroethyl)amine hydrochloride under heating.[4] This reaction, a double N-alkylation, directly constructs the piperazine ring, leading to the formation of the final active pharmaceutical ingredient. The purity and quality of the 2-((2,4-Dimethylphenyl)thio)aniline intermediate are therefore critical for the overall yield and purity of Vortioxetine.
Caption: Role as a Vortioxetine Precursor.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 2-((2,4-Dimethylphenyl)thio)aniline.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: Recommended precautionary measures include:
-
Storage: Store in a cool, dry, well-ventilated place, away from open flames, high temperatures, and oxidizing agents.[8] It is recommended to keep the container tightly closed and under an inert atmosphere.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]
Conclusion
2-((2,4-Dimethylphenyl)thio)aniline is a compound of significant interest, primarily due to its indispensable role in the synthesis of the antidepressant Vortioxetine. Its synthesis, involving a robust S-arylation and nitro reduction sequence, is well-established. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and professionals in the fields of medicinal chemistry and pharmaceutical development. As the demand for effective treatments for depressive disorders continues, the efficient and safe production of key intermediates like 2-((2,4-Dimethylphenyl)thio)aniline remains a critical aspect of pharmaceutical manufacturing.
References
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